molecular formula C17H25N3O5S B1405605 t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate CAS No. 1427461-09-3

t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate

Cat. No. B1405605
M. Wt: 383.5 g/mol
InChI Key: YONPTTWUUBDESF-UHFFFAOYSA-N
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Description

The compound “t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate” is a complex organic molecule that contains several functional groups, including an indole ring, a sulfonyl group, and a carboxylate ester . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring, would be a key feature of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The indole ring, for example, is known to undergo electrophilic substitution reactions . The sulfonyl group and the carboxylate ester could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, density, solubility, and stability .

Scientific Research Applications

Cancer Detection and Therapeutic Applications

  • A water-soluble near-infrared dye with a structure related to t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate has been developed for cancer detection using optical imaging. This dye shows improved quantum yield and stability, with potential applications in developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).

Synthesis of Novel Compounds

  • Research involving the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function demonstrates the versatility of compounds structurally similar to t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate in the creation of new chemical entities with potential therapeutic applications (Velikorodov, Kuanchalieva, & Ionova, 2011).

Anticancer Agents Synthesis

  • The synthesis of pro-apoptotic indapamide derivatives, similar in structure to t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate, has been explored for their potential as anticancer agents. These derivatives have shown significant proapoptotic activity, particularly against melanoma cell lines (Yılmaz et al., 2015).

Structural Analysis and Molecular Studies

  • Advanced structural and molecular studies, such as X-ray structure and Hirshfeld analysis, have been conducted on triazolyl-indole compounds, providing insights into the molecular architecture and properties of substances structurally related to t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate (Boraei et al., 2021).

Cognitive Function Research

  • Studies on 5-HT4 receptor agonists, which are structurally related to the subject compound, have explored their potential in modulating cognitive functions, particularly in reversing memory deficits induced by scopolamine in mice. This research highlights the potential of such compounds in treating cognitive disorders (Lelong et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their biological activity, and optimize their properties for potential therapeutic applications .

properties

IUPAC Name

tert-butyl N-[2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-12(21)20-10-7-13-11-14(5-6-15(13)20)26(23,24)19-9-8-18-16(22)25-17(2,3)4/h5-6,11,19H,7-10H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONPTTWUUBDESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110535
Record name Carbamic acid, N-[2-[[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate

CAS RN

1427461-09-3
Record name Carbamic acid, N-[2-[[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427461-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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